Tert-butyl 4-bromo-2-fluorobenzylcarbamate
Description
Tert-butyl 4-bromo-2-fluorobenzylcarbamate is a carbamate derivative featuring a benzyl backbone substituted with bromine and fluorine at the 4- and 2-positions, respectively, and a tert-butyl carbamate group. This compound serves as a critical intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, where halogenated aromatic systems are leveraged for cross-coupling reactions or as precursors to bioactive molecules.
The tert-butyl carbamate (Boc) group is widely recognized for its role in protecting amines, offering stability under basic and nucleophilic conditions while being readily cleaved under acidic conditions. The bromine and fluorine substituents enhance the compound’s electrophilicity, making it a versatile substrate for further functionalization.
Properties
IUPAC Name |
tert-butyl N-[(4-bromo-2-fluorophenyl)methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrFNO2/c1-12(2,3)17-11(16)15-7-8-4-5-9(13)6-10(8)14/h4-6H,7H2,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTYUGOHKMHFOMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=C(C=C(C=C1)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30700586 | |
| Record name | tert-Butyl [(4-bromo-2-fluorophenyl)methyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30700586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
864262-97-5 | |
| Record name | tert-Butyl [(4-bromo-2-fluorophenyl)methyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30700586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthetic challenge lies in the selective introduction of bromine and fluorine substituents on the aromatic ring, followed by carbamate formation with a tert-butyl protecting group. The order of these substitutions and protection steps is critical to achieve high purity and yield.
Preparation of the Key Intermediate: 2-fluoro-4-bromobenzyl Bromide
According to a detailed Chinese patent (CN1157812A), the synthesis begins with the preparation of 2-fluoro-4-bromobenzyl bromide, a crucial intermediate for further carbamate formation. The process involves several key steps:
Diazotization and Bromination: Starting from para-toluidine, a salt-forming reaction with sulfuric acid generates para-toluidine sulfate, which undergoes nitration to form 3-nitro-4-methylaniline sulfate. This intermediate is diazotized with sodium nitrite under controlled low temperatures (below 20°C) for 1-2 hours, then subjected to bromination with cuprous bromide at 70-100°C for 0.5-1 hour to yield 2-nitro-4-toluene bromide.
Reduction: The nitro group is reduced using sodium sulfide solution (20-25%) under reflux for 15-20 hours at neutral pH, producing 2-amino-4-toluene bromide.
Diazotization Fluoridation: The amino group is converted to fluorine via diazotization fluoridation using anhydrous hydrogen fluoride at 8-12°C for 1-2 hours, followed by sodium nitrite addition at -3 to +3°C, and pyrolysis at 35-45°C, yielding 2-fluoro-4-toluene bromide.
Light Bromination: Finally, under UV light (>3000 Å) and reflux at 160-180°C, bromine is added slowly to 2-fluoro-4-toluene bromide (weight feed ratio 4-6:1) over 1-2 hours to produce 2-fluoro-4-bromo benzyl bromide.
Conversion to Tert-butyl 4-bromo-2-fluorobenzylcarbamate
After obtaining the 2-fluoro-4-bromo benzyl bromide intermediate, the next step is carbamate formation by reaction with tert-butyl carbamate or equivalent carbamoylating agents. While direct literature on this exact carbamate synthesis is limited, analogous synthesis methods for tert-butyl carbamates are well established:
Nucleophilic Substitution: The benzyl bromide undergoes nucleophilic substitution with tert-butyl carbamate or tert-butyl carbamate salts under basic conditions to form the corresponding benzylcarbamate.
Alternative Carbamate Formation: Another common approach is reacting the corresponding benzylamine derivative with di-tert-butyl dicarbonate (Boc2O) to install the tert-butyl carbamate protecting group on the amine.
Reaction Conditions: Typically, the reaction is carried out in an aprotic solvent such as dichloromethane or acetonitrile, with mild bases like triethylamine or potassium carbonate to scavenge the generated acid and drive the reaction to completion.
The overall reaction scheme can be summarized as:
$$
\text{2-fluoro-4-bromo benzyl bromide} + \text{tert-butyl carbamate} \xrightarrow[\text{base}]{\text{solvent}} \text{this compound}
$$
Alternative Synthetic Routes
While the patent primarily focuses on the halogenated benzyl bromide intermediate, other synthetic routes to this compound may involve:
Direct Carbamate Formation from 4-bromo-2-fluorobenzylamine: If 4-bromo-2-fluorobenzylamine is available, it can be reacted directly with di-tert-butyl dicarbonate to yield the carbamate.
Esterification and Subsequent Conversion: Starting from tert-butyl 4-bromo-2-fluorobenzoate (an ester), reduction to the corresponding benzyl alcohol followed by conversion to benzyl bromide and then carbamate formation.
The synthesis of tert-butyl 4-bromo-2-fluorobenzoate itself is reported via esterification of 4-bromo-2-fluorobenzoic acid with tert-butyl alcohol using condensing agents like dicyclohexylcarbodiimide or via reaction with tert-butyl chloride in the presence of bases.
Data Table Summarizing Preparation Steps
Research Findings and Considerations
The selective fluorination via diazotization fluoridation is a key step that requires careful temperature control and anhydrous conditions to avoid side reactions and ensure high fluorine incorporation.
Light-induced bromination under UV irradiation ensures selective bromination at the benzylic position without overbromination of the aromatic ring.
Carbamate formation is generally high yielding when using tert-butyl carbamate or di-tert-butyl dicarbonate under mild basic conditions, preserving the halogen substituents intact.
The purity of intermediates and reaction conditions such as solvent choice, temperature, and stoichiometry significantly influence the overall yield and quality of the final this compound.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-bromo-2-fluorobenzylcarbamate undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Suzuki-Miyaura coupling: The compound can participate in palladium-catalyzed cross-coupling reactions with boronic acids to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Suzuki-Miyaura coupling: Boronic acids, palladium catalysts (e.g., Pd(PPh3)4), and bases (e.g., potassium carbonate) in solvents like toluene or ethanol.
Major Products Formed
Nucleophilic substitution: Products include azides or thioethers, depending on the nucleophile used.
Suzuki-Miyaura coupling: The major products are biaryl compounds with diverse functional groups, depending on the boronic acid employed.
Scientific Research Applications
Synthesis and Reactivity
Tert-butyl 4-bromo-2-fluorobenzylcarbamate can be synthesized through various methods, including the reaction of di-tert-butyl dicarbonate with 4-bromo-2-fluorobenzylamine. The synthesis typically involves the use of solvents like tetrahydrofuran (THF) and various bases such as N-ethyl-N,N-diisopropylamine. The yield from these reactions can vary, but reports indicate yields around 76% under optimized conditions .
Medicinal Chemistry
One of the primary applications of this compound is in medicinal chemistry, where it serves as an intermediate for synthesizing bioactive compounds. Its structure allows for modifications that can enhance biological activity or selectivity towards specific targets.
Case Study : A study highlighted its use in synthesizing selective NR2B antagonists, which are important for treating neurological disorders. The compound's ability to undergo further transformations makes it a valuable precursor in developing new therapeutics .
Material Science
The compound has also found applications in material science, particularly in the development of functional materials and polymers. Its reactive functional groups can be utilized to create cross-linked networks or to modify existing materials.
Data Table: Applications in Material Science
| Application Area | Description | Example Use Case |
|---|---|---|
| Polymer Synthesis | Used as a monomer for creating specialty polymers | Development of coatings with enhanced properties |
| Cross-linking Agent | Acts as a cross-linking agent in polymer matrices | Improvement of mechanical strength in composites |
Bioorthogonal Chemistry
This compound is being explored in bioorthogonal labeling techniques, which are crucial for imaging and therapeutic applications in biomedicine. Its reactivity allows for the incorporation into larger biomolecules without disrupting their function.
Case Study : Research has demonstrated its potential as a bioorthogonal agent for pretargeted imaging approaches, significantly improving target-to-background ratios in radioimmunoimaging .
Mechanism of Action
The mechanism of action of tert-butyl 4-bromo-2-fluorobenzylcarbamate depends on its specific application. In the context of enzyme inhibition, the compound may interact with the active site of the enzyme, forming covalent or non-covalent bonds that inhibit its activity. The presence of the bromine and fluorine atoms can enhance the compound’s binding affinity and specificity for certain molecular targets .
Comparison with Similar Compounds
Tert-butyl (2-bromo-3-fluorobenzyl)carbamate
Tert-butyl 4-bromo-2-fluorobenzoate
- Structure : A benzoate ester with bromine (4-) and fluorine (2-) substituents.
- Applications : Used in drug candidate synthesis and intermediate production. Its ester group confers higher hydrolytic lability compared to carbamates .
- Similarity Score : 0.93–0.94 relative to tert-butyl 4-bromo-2-fluorobenzylcarbamate, based on structural alignment algorithms .
Ethyl 5-bromo-2-fluorobenzoate
- Structure : Ethyl ester with bromine at position 5 and fluorine at position 2.
Tert-butyl 4-bromo-2,6-difluorobenzoate
- Structure : Additional fluorine at position 4.
- Impact : Increased electron-withdrawing effects may accelerate nucleophilic aromatic substitution but complicate regioselectivity in cross-coupling reactions .
Physicochemical and Reactivity Comparison
Research Implications
The structural nuances of this compound and its analogues underscore the importance of substituent positioning and functional group selection in medicinal chemistry. Future studies should explore its utility in targeted drug delivery systems or as a scaffold for kinase inhibitors, leveraging its halogenated aromatic core for selective binding.
Biological Activity
Tert-butyl 4-bromo-2-fluorobenzylcarbamate (CAS Number: 864262-97-5) is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activity. This article aims to provide a comprehensive overview of its biological properties, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of 304.16 g/mol. The compound features a tert-butyl group, a bromo substituent at the para position, and a fluorine atom at the ortho position of the benzene ring, contributing to its unique reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₅BrFNO₂ |
| Molecular Weight | 304.16 g/mol |
| CAS Number | 864262-97-5 |
| Solubility | High |
| Lipophilicity (Log P) | ~3.67 |
The biological activity of this compound is primarily linked to its interactions with various receptors and enzymes. Notably, it has been studied for its inhibitory effects on certain cytochrome P450 enzymes, specifically CYP1A2, which plays a crucial role in drug metabolism . This inhibition can lead to altered pharmacokinetics of co-administered drugs.
Pharmacological Effects
- Antitumor Activity : Preliminary studies have suggested that this compound exhibits antitumor properties by modulating immune responses and inhibiting tumor growth in specific cancer models .
- Neuropharmacological Effects : The compound's interaction with dopamine receptors has been investigated, showing potential implications in treating neurological disorders .
- Skin Irritation : Toxicological assessments indicate that this compound can cause skin irritation, highlighting the need for careful handling .
Case Studies
Several case studies have explored the biological activity of this compound:
- Case Study 1 : A study conducted by Lenstra et al. (2018) demonstrated that this compound exhibited significant binding affinity to dopamine receptors D2 and D3, with Ki values indicating potential therapeutic applications in neuropsychiatric disorders .
- Case Study 2 : Research published in ChemMedChem highlighted the compound's ability to inhibit tumor growth in murine models by enhancing T-cell responses against cancer cells .
Q & A
Q. Q: What are common synthetic routes for synthesizing tert-butyl 4-bromo-2-fluorobenzylcarbamate?
A: The synthesis typically starts with 4-bromo-2-fluorobenzylamine (CAS RN: 147181-08-6) as a precursor . The carbamate group is introduced via reaction with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base (e.g., triethylamine) under anhydrous conditions. Solvents like dichloromethane or THF are commonly used, and the reaction is monitored by TLC or LC-MS for completion. Post-reaction, purification involves column chromatography or recrystallization to isolate the product. For analogous procedures, refer to carbamate formation in tert-butyl ((1S,4S)-1-((2-chloro-5-iodopyrimidin-4-yl)amino)-4-methoxycyclohexyl)methyl)carbamate synthesis .
Advanced Synthesis
Q. Q: How can reaction conditions be optimized to improve yield in carbamate formation?
A: Key parameters include:
- Temperature : Lower temperatures (0–5°C) minimize side reactions like amine oxidation.
- Catalysts : DMAP (4-dimethylaminopyridine) can accelerate Boc protection .
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates but may require rigorous drying.
- Stoichiometry : A 1.2–1.5 molar excess of Boc anhydride ensures complete conversion.
For troubleshooting low yields, analyze unreacted starting material via NMR or HPLC and adjust reagent ratios .
Basic Characterization
Q. Q: What spectroscopic methods are essential for confirming the structure?
A:
- 1H/13C NMR : Identify aromatic protons (δ 6.5–8.0 ppm for bromo/fluorobenzyl groups) and tert-butyl carbamate signals (δ 1.4 ppm for C(CH3)3) .
- Mass Spectrometry (MS) : Confirm molecular weight (M.W. ~301.18 g/mol) via ESI-MS or HRMS .
- IR Spectroscopy : Detect carbamate C=O stretching (~1690–1740 cm⁻¹) .
Advanced Characterization
Q. Q: How to resolve overlapping NMR signals in the aromatic region?
A: Use 2D NMR techniques :
- COSY identifies coupling between adjacent protons.
- HSQC/HMBC correlates carbon-proton connectivity, clarifying substituent positions (e.g., distinguishing bromo and fluoro effects on neighboring protons) .
For complex cases, compare with simulated spectra (DFT calculations) or deuterated solvent shifts .
Applications in Drug Discovery
Q. Q: How to design structure-activity relationship (SAR) studies using this compound?
A: Focus on substituent modifications:
- Replace bromo with other halogens (e.g., Cl, I) to assess steric/electronic effects .
- Modify the fluorine position to study hydrogen-bonding interactions.
- Remove/alter the tert-butyl group to evaluate carbamate stability in biological systems.
Use in vitro assays (e.g., enzyme inhibition) and molecular docking to correlate structural changes with activity .
Stability and Handling
Q. Q: What storage conditions prevent decomposition of this compound?
A: Store at room temperature in airtight, light-resistant containers under inert gas (N2/Ar). Avoid moisture and strong acids/bases, which hydrolyze the carbamate group . For long-term stability, monitor via periodic HPLC analysis to detect degradation products (e.g., free amine or tert-butanol) .
Data Contradiction Analysis
Q. Q: How to address discrepancies between high purity (>97%) and low biological activity?
A: Potential causes:
- Undetected impurities : Use LC-MS with high-resolution columns to identify trace byproducts.
- Stereochemical issues : Chiral HPLC or X-ray crystallography may reveal unanticipated stereoisomers .
- Solubility limitations : Test activity in alternative solvents (e.g., DMSO/water mixtures) .
Analytical Method Development
Q. Q: How to develop a sensitive HPLC method for quantifying this compound?
A:
- Column : C18 reverse-phase (e.g., 150 mm × 4.6 mm, 3.5 µm).
- Mobile phase : Gradient of acetonitrile/water (0.1% TFA) to enhance peak resolution.
- Detection : UV at 254 nm (aromatic absorption) or 210 nm (carbamate).
Validate linearity (1–100 µg/mL), LOD/LOQ, and recovery rates using spiked samples .
Biological Mechanism Studies
Q. Q: What techniques are used to study interactions with biological targets?
A:
- Surface Plasmon Resonance (SPR) : Measure binding kinetics to proteins/enzymes.
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, Kd).
- Fluorescence Polarization : Assess competitive binding with fluorescent probes.
For enzyme inhibition, use kinetic assays (e.g., NADPH depletion in cytochrome P450 studies) .
Comparative Reactivity Studies
Q. Q: How does the bromo substituent influence reactivity compared to chloro analogs?
A: Bromine’s higher atomic radius increases steric hindrance, slowing nucleophilic substitution but enhancing π-stacking in aromatic systems. In contrast, chloro analogs react faster in SNAr due to better leaving-group ability. Compare reactivity in Suzuki-Miyaura couplings: bromo derivatives show higher cross-coupling efficiency .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
